

Application Note: In Vitro Kinase Assay for (Rac)-SAR131675 Targeting VEGFR-3

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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

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Introduction

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis.^{[1][2][3]} Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **(Rac)-SAR131675** against VEGFR-3.

Principle of the Assay

The in vitro kinase assay described here is a luminescent-based assay that quantifies the activity of VEGFR-3 by measuring the amount of ATP consumed during the phosphorylation of a substrate. The assay utilizes the ADP-Glo™ Kinase Assay principle, where the amount of ADP produced in the kinase reaction is converted to a luminescent signal. The inhibitory potential of **(Rac)-SAR131675** is determined by measuring the reduction in the luminescent signal in the presence of the compound.

Quantitative Data Summary

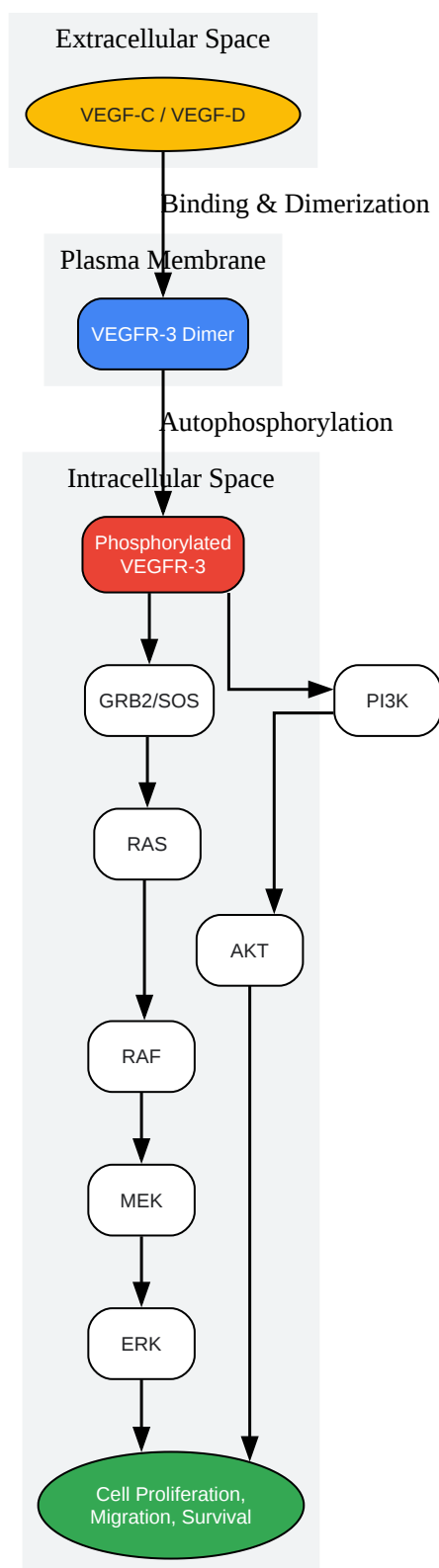
The inhibitory activity of SAR131675 has been characterized against VEGFR family kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.

Kinase	IC50 (nM)
VEGFR-3	20 - 23
VEGFR-2	235 - 280
VEGFR-1	>1000 - >3000

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

VEGFR-3 Signaling Pathway

The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 induces receptor dimerization (homodimers or heterodimers with VEGFR-2) and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[\[2\]](#)[\[4\]](#) This activation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which regulate endothelial cell proliferation, migration, and survival.[\[2\]](#)



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Caption: VEGFR-3 signaling pathway.

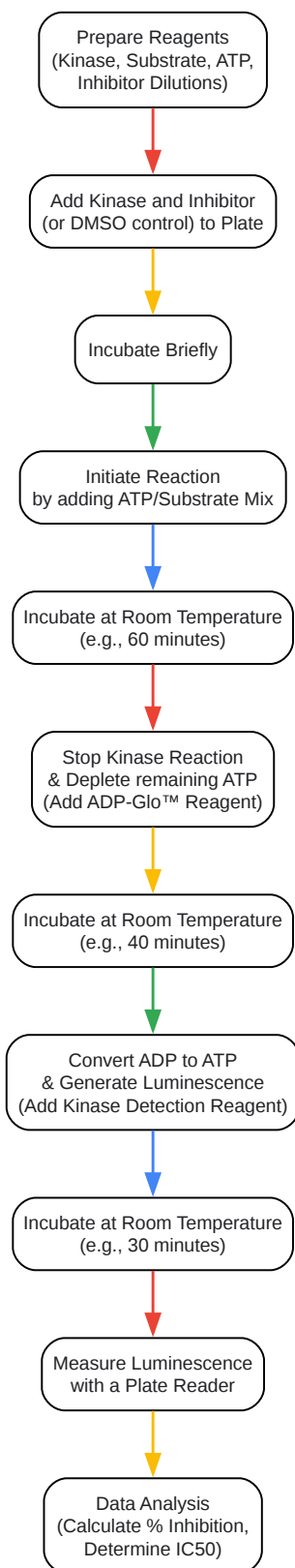
Experimental Protocol: In Vitro VEGFR-3 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC₅₀ of **(Rac)-SAR131675**.^{[5][6]}

Materials and Reagents

- Recombinant human VEGFR-3 (catalytic domain)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **(Rac)-SAR131675** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow



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Caption: In Vitro Kinase Assay Workflow.

Step-by-Step Procedure

- Reagent Preparation:
 - Prepare a stock solution of **(Rac)-SAR131675** in 100% DMSO.
 - Create a serial dilution of **(Rac)-SAR131675** in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
 - Prepare the kinase reaction master mix containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the K_m for VEGFR-3.
 - Dilute the recombinant VEGFR-3 enzyme to the desired working concentration in kinase assay buffer.
- Assay Plate Setup:
 - Add the diluted **(Rac)-SAR131675** or DMSO (for positive and negative controls) to the wells of a white, opaque 96-well plate.
 - Add the diluted VEGFR-3 enzyme to all wells except the "no enzyme" negative controls.
 - Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Kinase Reaction:
 - Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
 - Mix the plate gently.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection (using ADP-Glo™):
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.

- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and then to a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (from "no enzyme" controls).
 - Calculate the percent inhibition for each concentration of **(Rac)-SAR131675** relative to the DMSO control (0% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for performing an in vitro kinase assay to determine the inhibitory activity of **(Rac)-SAR131675** against VEGFR-3. The detailed protocol and workflow diagrams offer a clear framework for researchers to implement this assay in their drug discovery and development efforts. The provided quantitative data and signaling pathway information further contextualize the importance of targeting VEGFR-3 in relevant disease models.

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